2,2-Bis(pentyloxy)propane

Description

Overview of Ketal Functional Group Chemistry

In the field of organic chemistry, a ketal is a functional group characterized by a central carbon atom bonded to two alkoxy (-OR) groups. wikipedia.orglibretexts.orgfiveable.me This structure is derived from a ketone, where the carbonyl (C=O) group is replaced by these two ether-like linkages. vedantu.com The formation of a ketal is an important reaction, often used to protect the carbonyl group of a ketone during other chemical transformations. numberanalytics.comorganic-chemistry.org

The synthesis of a ketal, known as ketalization, typically involves the reaction of a ketone with two equivalents of an alcohol in the presence of an acid catalyst. vedantu.comnumberanalytics.comnumberanalytics.com The reaction proceeds through a hemi-ketal intermediate, which is formed by the nucleophilic attack of one molecule of alcohol on the protonated carbonyl group of the ketone. vedantu.comlibretexts.org Subsequent protonation of the hemi-ketal's hydroxyl group allows for the elimination of a water molecule, forming a resonance-stabilized carbocation. libretexts.orgnih.gov The attack of a second alcohol molecule on this intermediate, followed by deprotonation, yields the final ketal product. vedantu.com To drive the reaction towards completion, the water generated during the reaction is typically removed. wikipedia.org

Ketals are generally stable compounds, particularly under neutral or basic conditions. numberanalytics.commasterorganicchemistry.com However, they are susceptible to hydrolysis back to the parent ketone and alcohol under acidic conditions. numberanalytics.comnih.gov This reactivity is a key feature, allowing for the deprotection of the carbonyl group when desired. The rate of this hydrolysis is influenced by the stability of the intermediate carbocation. nih.gov The stability and reactivity of ketals can be tuned by altering the structure of the alcohol or ketone used in their formation. For instance, cyclic ketals, formed from the reaction of a ketone with a diol, are generally more stable than their acyclic counterparts. vedantu.comorganic-chemistry.org

Contextualization of 2,2-Bis(pentyloxy)propane within Acyclic Ketal Systems

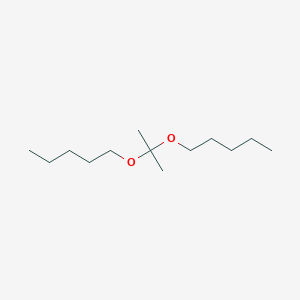

This compound is classified as a symmetrical, acyclic ketal. Its structure consists of a central carbon atom derived from a propane (B168953) backbone, to which two pentyloxy groups (–O–C₅H₁₁) are attached. This specific arrangement results from the reaction of acetone (B3395972) with two molecules of pentanol (B124592). chemsrc.com

The formation of this compound is a classic example of an acid-catalyzed ketalization reaction. In this process, pentanol acts as the nucleophile, and acetone serves as the electrophilic ketone. The reaction involves the nucleophilic addition of pentanol to the carbonyl carbon of acetone, followed by the elimination of water to form the stable ketal.

As an acyclic ketal, this compound shares general properties with other members of this class. Acyclic ketals are noted for their relative stability in non-acidic environments. numberanalytics.com The two pentyloxy groups in this compound contribute to its hydrophobic character, which is greater than that of analogous ketals with shorter alkyl chains. This increased hydrophobicity influences its solubility and thermal properties. The degradation and reactivity of acyclic ketals can be influenced by the hydrophobicity of the polymer backbone they are a part of. nih.gov The hydrolysis rates of ketals derived from acyclic ketones can differ from those derived from cyclic ketones. researchgate.net

The properties of this compound can be compared to other related acyclic ketals like 2,2-dimethoxypropane (B42991) and 2,2-diethoxypropane, which are derived from the reaction of acetone with methanol (B129727) and ethanol, respectively. chemsrc.com The increasing length of the alkoxy chains from methoxy (B1213986) to pentyloxy generally affects physical properties such as boiling point and density.

Historical Development and Evolution of Ketal Terminology in Organic Chemistry

The terminology used to describe acetals and ketals has evolved over time, reflecting a deeper understanding of their structure and reactivity. Historically, the term "acetal" was specifically used for compounds derived from aldehydes, while "ketal" was used for those derived from ketones. wikipedia.orgmsu.edu This distinction was based on the nature of the parent carbonyl compound.

However, modern chemical nomenclature, as guided by the International Union of Pure and Applied Chemistry (IUPAC), has refined these definitions. For a period, IUPAC recommended that the term "ketal" be considered obsolete, and that all such compounds be named as a subclass of acetals. wikipedia.orgwikipedia.orgmsu.edu More recently, IUPAC has reinstated the term "ketal," but it is now officially recognized as a subclass of acetals. wikipedia.orgwikipedia.orgiupac.org Therefore, a ketal is currently defined as an acetal (B89532) that is specifically derived from a ketone. wikipedia.orgvedantu.com

This evolution in nomenclature aims to create a more systematic and unambiguous system for naming chemical compounds. wikipedia.org While systematic IUPAC names are preferred in scientific literature, common or trivial names are still sometimes used for simpler compounds. wikipedia.orgfiveable.me The current IUPAC system ensures that the name of a compound, such as this compound, provides a clear and precise representation of its chemical structure. The development of this systematic nomenclature has been crucial for clear communication among chemists worldwide. fiveable.me

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₈O₂ |

| Molecular Weight | 216.36 g/mol chemsrc.com |

| Boiling Point | 228.2°C at 760 mmHg chemsrc.com |

| Density | 0.845 g/cm³ chemsrc.com |

| Flash Point | 53.7°C chemsrc.com |

| Index of Refraction | 1.427 chemsrc.com |

| Vapor Pressure | 0.112 mmHg at 25°C chemsrc.com |

Structure

3D Structure

Properties

CAS No. |

10076-57-0 |

|---|---|

Molecular Formula |

C13H28O2 |

Molecular Weight |

216.36 g/mol |

IUPAC Name |

1-(2-pentoxypropan-2-yloxy)pentane |

InChI |

InChI=1S/C13H28O2/c1-5-7-9-11-14-13(3,4)15-12-10-8-6-2/h5-12H2,1-4H3 |

InChI Key |

NWYYISOYSZWERS-UHFFFAOYSA-N |

SMILES |

CCCCCOC(C)(C)OCCCCC |

Canonical SMILES |

CCCCCOC(C)(C)OCCCCC |

Other CAS No. |

10076-57-0 |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Bis Pentyloxy Propane

Acid-Catalyzed Approaches in Ketal Formation

The formation of ketals is most commonly achieved through acid catalysis. numberanalytics.comnumberanalytics.com Strong protic acids such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH) are frequently employed to facilitate the reaction. numberanalytics.comnumberanalytics.com The role of the acid is to protonate the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. numberanalytics.comlibretexts.org

The general mechanism for acid-catalyzed ketal formation proceeds through the following key steps: numberanalytics.com

Protonation of the carbonyl oxygen by the acid catalyst.

Nucleophilic attack of an alcohol molecule on the protonated carbonyl carbon, forming a hemiketal.

Protonation of the hydroxyl group of the hemiketal, followed by the elimination of a water molecule to form a resonance-stabilized carbocation. libretexts.org

Attack of a second alcohol molecule on the carbocation.

Deprotonation to yield the final ketal product.

The reaction is reversible, and the ketal can be hydrolyzed back to the ketone and alcohol in the presence of aqueous acid. libretexts.orgyoutube.com

Mechanistic Studies of Ketalization Reactions

Mechanistic studies have provided a deeper understanding of the ketalization process. The conversion of a hemiketal to a ketal is essentially an SN1 reaction, where the leaving group is water and the nucleophile is an alcohol. libretexts.org The carbocation intermediate formed during this process is stabilized by resonance from the oxygen atom already attached to the electrophilic carbon. libretexts.org

Quantum mechanical (QM) calculations have been used to investigate the mechanism of ketalization with reagents like tetramethoxysilane. These studies propose a mechanism involving a four-membered ring transition state for the transfer of the alkoxy group to the carbonyl carbon. wuxiapptec.com

Chemical Reactivity and Transformation of 2,2 Bis Pentyloxy Propane

Hydrolytic Stability and Acid-Labile Nature of Acyclic Ketals

Acyclic ketals, such as 2,2-Bis(pentyloxy)propane, are characterized by their notable stability in neutral or basic aqueous environments, yet they are highly susceptible to cleavage under acidic conditions. researchgate.netnih.gov This dual nature is fundamental to their application in chemical synthesis, particularly as protecting groups for ketones. The stability of the ketal functional group under basic conditions is a key feature, rendering it inert to many nucleophiles and bases. nih.govmsu.edu

The hydrolysis of ketals in an acidic medium is a well-documented process initiated by protonation of one of the ether oxygens. The rate-determining step is the subsequent formation of a resonance-stabilized carboxonium ion intermediate. nih.govrsc.org The stability of this cationic intermediate directly governs the rate of hydrolysis; factors that stabilize the positive charge, such as electron-donating groups, will accelerate the reaction. nih.govrsc.org Conversely, electron-withdrawing groups destabilize the intermediate and slow the hydrolysis rate. rsc.org For this compound, derived from acetone (B3395972), the stability of the tertiary carbocation intermediate influences its reactivity.

The pH of the solution has a profound impact on the kinetics of ketal hydrolysis. The reaction rate decreases dramatically as the pH increases from acidic towards neutral. For instance, studies on similar ketal structures have shown that changing the pH from 5.0 to 5.5 can decrease the hydrolysis rate by a factor of three, with similar decreases observed as the pH is further increased to 6.0 and 6.5. researchgate.netnih.gov Under neutral (pH 7.4) or basic conditions, hydrolysis is often negligible, highlighting the acid-labile nature of the ketal linkage. researchgate.netnih.gov

The structure of the parent ketone also plays a role in hydrolytic stability. Acyclic ketals derived from simple ketones like acetone tend to hydrolyze more rapidly than more sterically hindered or cyclic ketals. rsc.orgresearchgate.net Studies comparing ketals derived from different ketones have shown that acetone-derived ketals are the most labile, followed by those from cyclopentanone (B42830) and then cyclohexanone, which are more stable. researchgate.net

| pH Condition | Relative Hydrolysis Rate | Stability |

|---|---|---|

| Strongly Acidic (e.g., TFA) | Very High | Very Labile nih.govresearchgate.net |

| Mildly Acidic (pH 5.0) | High | Labile researchgate.netnih.gov |

| Weakly Acidic (pH 6.5) | Low | Moderately Stable researchgate.netnih.gov |

| Neutral (pH 7.4) | Negligible | Stable researchgate.net |

| Basic | Negligible | Very Stable nih.govrsc.org |

Comparative Reactivity with Other Functional Groups

The reactivity of the ketal group in this compound is best understood when compared to other common oxygen-containing functional groups like ethers and esters.

Ketal vs. Ether : Simple ethers are one of the most chemically inert functional groups, requiring harsh conditions, such as concentrated strong acids, for cleavage. wikipedia.org In contrast, ketals, which are structurally di-ethers attached to the same carbon, are significantly more labile to acid. msu.edu This heightened reactivity is due to the ability to form a resonance-stabilized oxocarbenium ion upon protonation and loss of one alcohol moiety, a pathway not available to simple ethers. nih.gov Both functional groups, however, are stable to bases. msu.eduwikipedia.org

Ketal vs. Ester : The reactivity pattern between ketals and esters is reversed depending on the conditions. Under acidic conditions, ketals are generally more rapidly hydrolyzed than esters. cdnsciencepub.com However, under basic conditions, esters are readily hydrolyzed (saponified), whereas ketals are exceptionally stable. msu.edu When considering reactivity towards nucleophiles, the parent carbonyl of a ketal (a ketone) is more electrophilic and reactive than the carbonyl of an ester. pearson.commasterorganicchemistry.com The lone pair on the ester's alkoxy oxygen can donate electron density through resonance, reducing the electrophilicity of the carbonyl carbon. pearson.com

| Condition | Ketal (e.g., this compound) | Ether | Ester |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Highly Labile nih.gov | Very Stable (requires harsh conditions) wikipedia.org | Labile (hydrolyzes) pearson.com |

| Base-Catalyzed Hydrolysis | Very Stable nih.govmsu.edu | Very Stable wikipedia.org | Labile (saponifies) |

| Strong Nucleophiles (e.g., Grignard) | Very Stable msu.edu | Very Stable wikipedia.org | Reactive (undergoes addition) masterorganicchemistry.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification.

The ¹H NMR spectrum of this compound is simplified by the molecule's symmetry. The two pentyloxy groups and the two methyl groups on the propane (B168953) core are chemically equivalent, leading to a predictable set of signals. The analysis reveals five distinct proton environments. The characteristic signals, including their chemical shift (δ), multiplicity, and integration values, are detailed in the table below. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) are the most deshielded, appearing furthest downfield in the aliphatic region, while the terminal methyl protons (-CH₃) of the pentyl chains are the most shielded.

| Proton Assignment | Approx. Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pentyl -CH₃ | 0.85 - 0.95 | Triplet (t) | 6H |

| Propane -C(CH₃)₂ | 1.20 - 1.40 | Singlet (s) | 6H |

| Pentyl -(CH₂)₃-CH₃ | 1.25 - 1.45 | Multiplet (m) | 8H |

| Pentyl -O-CH₂-CH₂- | 1.50 - 1.65 | Multiplet (m) | 4H |

| -O-CH₂- | 3.30 - 3.50 | Triplet (t) | 4H |

| Table 1: Predicted ¹H NMR Spectral Data for this compound. |

Consistent with its symmetrical structure, the broadband proton-decoupled ¹³C NMR spectrum of this compound is expected to display seven distinct signals. libretexts.org The central quaternary carbon, bonded to two oxygen atoms, is significantly deshielded and appears at the lowest field. The carbons of the two equivalent pentyloxy chains and the two equivalent methyl groups each produce a single resonance. The availability of ¹³C NMR spectral data has been noted in chemical databases. nih.gov

| Carbon Assignment | Approx. Chemical Shift (δ, ppm) |

| Pentyl -C H₃ | ~14 |

| Pentyl -C H₂CH₃ | ~22 |

| Propane -C(C H₃)₂ | ~25 |

| Pentyl -CH₂C H₂CH₂- | ~28 |

| Pentyl -O-CH₂C H₂- | ~30 |

| -O-C H₂- | ~60 |

| -C (O)₂(CH₃)₂ | ~100 |

| Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. |

Vibrational Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. The spectrum of this compound is dominated by absorptions corresponding to its alkane and ether components. Strong, sharp peaks in the 2850-2970 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups. A crucial indicator for the acetal (B89532) structure is the presence of strong C-O-C stretching bands. rsc.org The availability of vapor-phase IR spectra confirms these features. nih.gov

| Vibrational Mode | Approx. Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Alkyl) | 2850 - 2970 | Strong, Sharp |

| C-H Bend (Alkyl) | 1365 - 1470 | Medium |

| C-O-C Stretch (Acetal/Ether) | 1050 - 1200 | Strong |

| Table 3: Characteristic FTIR Absorption Bands for this compound. |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, further confirming its structure. For this compound, the molecular weight is 216.36 g/mol . nih.govchemsrc.com Electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M⁺) at m/z 216, although it may be weak or absent due to the lability of the acetal structure.

The fragmentation pattern is highly informative. Common fragmentation pathways for acetals include the loss of an alkoxy group. Key expected fragments are summarized below. Public databases indicate the availability of GC-MS data for this compound, noting a prominent peak at m/z 43. nih.gov This fragment likely corresponds to the highly stable propyl cation ([C₃H₇]⁺) or an acylium ion formed through rearrangement.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 216 | [C₁₃H₂₈O₂]⁺ | Molecular Ion (M⁺) |

| 145 | [M - C₅H₁₁]⁺ | Loss of a pentyl radical |

| 129 | [M - OC₅H₁₁]⁺ | Loss of a pentyloxy radical |

| 43 | [C₃H₇]⁺ | Propyl cation (from pentyl chain) |

| Table 4: Plausible Mass Spectrometry Fragments for this compound. |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is the definitive method for determining the empirical formula of a compound by measuring the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₃H₂₈O₂, the theoretical composition can be calculated with high precision. This data serves as a fundamental check of purity and stoichiometric identity. rsc.org

| Element | Calculated Mass Percentage (%) |

| Carbon (C) | 72.17% |

| Hydrogen (H) | 13.04% |

| Oxygen (O) | 14.79% |

| Table 5: Calculated Elemental Composition of this compound. |

Catalytic Systems in Ketal Synthesis

Homogeneous Acid Catalysis

The synthesis of ketals, including 2,2-Bis(pentyloxy)propane, is frequently achieved through the acid-catalyzed reaction of a ketone with an alcohol. In homogeneous acid catalysis, the catalyst is in the same phase as the reactants, typically a liquid phase. Common catalysts for this process include strong Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). google.compreprints.org The reaction mechanism involves the protonation of the ketone's carbonyl group by the acid catalyst, which enhances its electrophilicity. This is followed by the nucleophilic attack of two molecules of pentanol (B124592), leading to the formation of the ketal and water. acs.org To drive the reaction towards the product side, the water formed during the reaction is often removed, for instance, by azeotropic distillation. researchgate.net

While specific data for the synthesis of this compound using homogeneous acid catalysis is not extensively detailed in the reviewed literature, the general principles are well-established for similar ketals. For instance, the ketalization of various ketones with alcohols is effectively catalyzed by PTSA. nih.govgoogle.com The reaction conditions can be optimized by adjusting the catalyst loading, temperature, and reaction time.

Table 1: Representative Homogeneous Acid-Catalyzed Ketalization Reactions

| Ketone/Aldehyde | Alcohol | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Chlorobenzophenone | Ethylene (B1197577) glycol | PTSA | Toluene | Microwave (650 W), 3h | 98 | researchgate.net |

| Acetophenone (B1666503) | Ethylene glycol | PTSA | Toluene | Microwave (500 W), 2h | 92-94 | researchgate.net |

| Aryl methyl ketones | Aliphatic alcohols | PTSA/SeO₂ | - | 40–60 °C, 5–12 h | 62-93 | nih.gov |

| Ketones | Methanol (B129727) | 0.1 mol% HCl | Methanol | Ambient temp, 12h | High | acs.org |

Heterogeneous Catalyst Applications

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in terms of ease of separation from the reaction mixture and potential for recycling. For ketal synthesis, solid acid catalysts such as ion-exchange resins and zeolites are prominent. nih.govgoogle.com

Ion-Exchange Resins: Sulfonic acid-based ion-exchange resins, such as Amberlyst, have been effectively used in the synthesis of ketals. nih.govresearchgate.net These resins function as solid Brønsted acid catalysts. For example, the ketalization of glycerol (B35011) with acetone (B3395972) to produce solketal (B138546) has been successfully achieved using ion-exchange resins in a solvent-free medium, with glycerol conversions reaching 70%. nih.gov The reaction kinetics of such systems have been modeled, indicating that the reaction is the rate-controlling step. nih.govcnrs.fr

Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures and acidic sites, making them effective catalysts for various organic transformations, including ketalization. google.comrsc.org The shape selectivity of zeolites can influence the product distribution. Hydrogen-type zeolites, such as ZSM-5 and Beta zeolite, have been employed for the synthesis of acetals and ketals. google.comrsc.org Silver-exchanged faujasite-type zeolites have also been shown to catalyze the formation of ketals from alkynols in a solvent-free process. rsc.org The use of sulfonated silica, an amorphous mesoporous solid acid, has also proven efficient for ketalization reactions under microwave irradiation, often leading to high yields in short reaction times. scielo.br

Table 2: Examples of Heterogeneous Catalysis in Ketalization

| Catalyst | Reactants | Solvent | Key Findings | Reference |

|---|---|---|---|---|

| Indion 225H (Ion-exchange resin) | Glycerol, Acetone | Solvent-free | 70% glycerol conversion | nih.gov |

| Lewatit GF101 (Ion-exchange resin) | Glycerol, Acetone | Solvent-free | Activation energy of 124.0 kJ/mol for the forward reaction | cnrs.fr |

| Silver-faujasite zeolite | Pent-4-yn-1-ol | Solvent-free | Recyclable catalyst, green synthesis | rsc.org |

| SiO₂-SO₃H | Cyclohexanone, Ethylene glycol | Solvent-free (Microwave) | 99.9% yield in 2 minutes | scielo.br |

| H-BEA zeolites | Glycerol, Acetone | Solvent-free | High conversion and selectivity | researchgate.net |

Metal-Catalyzed Ketalization

Transition metal complexes can also serve as catalysts for ketalization and related reactions. While direct metal-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach.

Ruthenium Catalysis: Ruthenium complexes have been investigated for the reductive amination of ketones, a process that involves the formation of an imine intermediate, analogous to the hemiketal in ketalization. rsc.orgnih.gov Ruthenium catalysts are also effective for the deoxygenation of ketones. rsc.org These examples showcase the ability of ruthenium to activate carbonyl groups, a key step in ketal formation.

Iron Catalysis: Iron, being an abundant and environmentally benign metal, is an attractive catalyst. Iron-catalyzed systems have been developed for the α-alkenylation of ketones using primary alcohols. mdpi.comnih.govsemanticscholar.org This "acceptor-less dehydrogenative coupling" involves the oxidation of the alcohol to an aldehyde, which then undergoes a condensation reaction with the ketone. While not a direct ketalization, this demonstrates iron's capacity to facilitate the key steps required for the reaction between an alcohol and a ketone.

Table 3: Metal-Catalyzed Reactions Related to Ketalization

| Metal Catalyst | Reaction Type | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Ruthenium(dppbsa) | Reductive amination | Ketones, Nitroarenes | Environmentally benign H₂ surrogate | rsc.org |

| Iron(II) acetate/phenanthroline | α-Alkenylation of ketones | Ketones, Primary alcohols | High selectivity, broad substrate scope | mdpi.comsemanticscholar.org |

| Ruthenium complexes | Asymmetric ketone hydrogenation | Simple ketones | High chemo- and enantioselectivity | acs.org |

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For reactions involving carbonyl compounds, proline and its derivatives are notable catalysts. wikipedia.orgresearchgate.net

Proline-Catalyzed Reactions: L-proline can act as a bifunctional catalyst, with its secondary amine group forming an enamine with the ketone and its carboxylic acid group activating the electrophile. researchgate.net This has been extensively applied in asymmetric aldol (B89426) reactions between ketones and aldehydes. wikipedia.orgresearchgate.net While the direct proline-catalyzed synthesis of this compound has not been reported, the underlying principles of activating a ketone with an amine catalyst could potentially be applied to ketalization. The reaction conditions for proline-catalyzed reactions have been optimized, including catalyst loading and the use of co-solvents or additives. tohoku.ac.jp

Table 4: Organocatalytic Reactions Involving Ketones

| Organocatalyst | Reaction Type | Substrates | Key Aspects | Reference |

|---|---|---|---|---|

| (S)-(-)-Proline | Intramolecular aldol | Triketone | 93% enantiomeric excess | wikipedia.org |

| L-Proline | Aldol reaction | Ketones, Aldehydes | Acts as a bifunctional catalyst | researchgate.net |

| Proline | Asymmetric α-aminoxylation | Aldehydes, Ketones | Excellent enantioselectivity | tohoku.ac.jp |

Green Chemistry Considerations in Ketal Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for chemicals like this compound. Key considerations include the use of non-toxic and renewable starting materials, solvent-free reaction conditions, and the use of recyclable catalysts.

Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and reduces separation costs. Several studies have demonstrated the feasibility of solvent-free ketalization, particularly with the use of heterogeneous catalysts or microwave irradiation. nih.govrsc.orgrsc.org For instance, the synthesis of solketal from glycerol and acetone has been efficiently carried out in the absence of a solvent using an ion-exchange resin. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times compared to conventional heating. researchgate.netresearchgate.netumich.edu This technique has been successfully applied to the synthesis of ketals, sometimes in solvent-free systems, further enhancing the green credentials of the process. scielo.br The use of microwave heating in the synthesis of benzophenone (B1666685) and acetophenone ethylene ketals resulted in 100% conversion and high yields in short reaction times. researchgate.net

Catalyst Recyclability: The use of heterogeneous catalysts, such as zeolites and ion-exchange resins, is a cornerstone of green chemistry as it allows for the catalyst to be easily recovered and reused, reducing waste and cost. cnrs.frrsc.org Silver-zeolite catalysts used in spiroketalization have been shown to be recyclable without any loss of activity. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and other properties of many-body systems. nih.gov For 2,2-bis(pentyloxy)propane, DFT calculations provide a robust framework for understanding its geometry, electronic characteristics, and vibrational modes. researchgate.net The B3LYP hybrid functional is commonly employed for such calculations as it offers a good balance of accuracy and computational efficiency. nih.govmdpi.com

Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule. researchgate.net For this compound, this process involves minimizing the total energy to determine the most stable three-dimensional structure. The molecule's core is a propane (B168953) backbone, which has known conformational isomers. masterorganicchemistry.com The primary rotational barrier in propane itself is approximately 14 kJ/mol (3.4 kcal/mol), corresponding to the energy difference between the stable staggered conformation and the higher-energy eclipsed conformation. masterorganicchemistry.comstereoelectronics.org

The presence of two pentyloxy groups attached to the central carbon atom introduces additional degrees of freedom. Conformational analysis of this compound would involve studying the rotation around the C-O bonds of the ether linkages. The most stable conformers are expected to be those that minimize steric hindrance between the bulky pentyl groups. khanacademy.org The staggered conformations, where the atoms or groups are spaced out, are the energy minima, while the eclipsed conformations represent energy maxima due to torsional strain. stereoelectronics.org

Table 1: Key Interactions in Conformational Analysis of this compound

| Interaction Type | Description | Estimated Energy Cost (kcal/mol) |

|---|---|---|

| H-H Eclipsing | Torsional strain from two eclipsed hydrogen atoms. | ~1.0 masterorganicchemistry.com |

| C-H/C-H Eclipsing | Torsional strain from eclipsing C-H bonds. | ~1.0 stereoelectronics.org |

| C-C/C-H Eclipsing | Torsional strain from an eclipsed C-C and C-H bond. | ~1.4 masterorganicchemistry.comstereoelectronics.org |

This table outlines the fundamental steric and torsional strains considered during the conformational analysis of alkanes and their derivatives.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. nih.govmalayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org

For this compound, DFT calculations would predict that the HOMO is primarily localized on the two oxygen atoms of the pentyloxy groups, due to the high electronegativity and the presence of lone pairs. The LUMO would likely be distributed across the σ* anti-bonding orbitals of the hydrocarbon framework. A large HOMO-LUMO gap would indicate high stability and low reactivity, which is characteristic of saturated ethers under normal conditions.

Table 2: Conceptual FMO Analysis of this compound

| Molecular Orbital | Expected Localization | Role in Reactions |

|---|---|---|

| HOMO | Lone pairs of the ether oxygen atoms | Nucleophilic site; electron donation |

| LUMO | σ* orbitals of the C-C and C-O bonds | Electrophilic site; electron acceptance |

This table describes the expected characteristics of the frontier molecular orbitals for this compound based on general chemical principles.

Theoretical vibrational frequency calculations using DFT can predict a molecule's infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational modes and their corresponding frequencies can be determined. These predicted spectra can then be compared with experimental data to confirm the molecular structure.

For this compound, the calculated spectrum would show characteristic vibrational modes. These include C-H stretching and bending frequencies from the propane and pentyl groups, C-C bond stretching, and, most importantly, the characteristic C-O-C asymmetric and symmetric stretching frequencies of the ether linkages. The experimental vibrational frequencies for propane can serve as a baseline for assigning the modes of the hydrocarbon backbone. nist.gov

Quantum Chemical Studies on Reaction Mechanisms and Energetics

Quantum chemical methods, particularly DFT, are invaluable for elucidating reaction mechanisms. fung-group.org By mapping the potential energy surface, researchers can identify transition states, calculate activation energies, and determine the most favorable reaction pathways. benasque.org

For this compound, which is an acetal (B89532), a key reaction to study would be its acid-catalyzed hydrolysis. This reaction involves the protonation of an ether oxygen, followed by the departure of a pentanol (B124592) molecule to form a carbocation intermediate, which is then attacked by water. DFT calculations can model each step of this process, providing the energies of all intermediates and transition states to build a complete energy profile of the reaction. fung-group.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Theoretical calculations have become a reliable tool for predicting spectroscopic parameters, including Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchgate.net

For this compound, these calculations can predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts can be used to aid in the assignment of experimental spectra or to resolve ambiguities. For instance, calculations would predict distinct signals for the different protons and carbons in the pentyloxy groups and the central propane unit, consistent with experimental observations for similar structures. vaia.com

Table 3: Predicted vs. Typical Experimental ¹H NMR Chemical Shifts

| Protons | Predicted Environment | Typical Experimental δ (ppm) vaia.com |

|---|---|---|

| Propane backbone (CH₃) | Methyl groups on the central quaternary carbon | ~1.2-1.4 |

| Pentyloxy (-OCH₂-) | Methylene (B1212753) group adjacent to oxygen | ~3.5-3.7 |

| Pentyloxy (-CH₂CH₂CH₂CH₃) | Methylene groups in the pentyl chain | ~1.3-1.6 |

This table compares theoretically anticipated proton NMR chemical shifts for the structural motifs in this compound with typical experimental values for those motifs.

Studies on Non-Linear Optical (NLO) Properties of Ketal-Containing Systems

A review of scientific literature indicates a significant focus on computational studies to predict and understand the non-linear optical (NLO) properties of various molecular structures. These investigations are crucial for the development of new materials for applications in photonics, optical computing, and data storage. researchgate.net However, dedicated research focusing on the NLO properties of simple, acyclic ketals such as this compound is not available in published studies.

The absence of such research can be attributed to the fundamental principles governing NLO phenomena. Significant NLO responses are predominantly observed in molecules that possess extensive π-conjugated systems. nih.govanalis.com.my These systems, often featuring electron-donating (D) and electron-accepting (A) groups connected by a π-linker (D-π-A architecture), facilitate intramolecular charge transfer (ICT) upon interaction with a strong electric field, such as that from a laser. nih.govfrontiersin.orgrsc.org This charge transfer is a primary origin of large molecular hyperpolarizabilities (β and γ), which are the microscopic measures of a material's NLO response. rsc.org

The molecular structure of this compound consists of a central quaternary carbon atom bonded to two methyl groups and two pentyloxy groups. This structure is characterized by single (σ) bonds and lacks the delocalized π-electrons necessary for efficient intramolecular charge transfer. Consequently, it is not expected to exhibit any significant NLO properties.

Hypothetical Computational Investigation

While no specific studies exist, a hypothetical computational investigation into the NLO properties of a ketal-containing system would follow established quantum chemical methodologies. Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are the most common approaches used for this purpose. researchgate.netnih.gov

A theoretical study would typically involve:

Geometry Optimization: The molecule's ground-state geometry would be optimized using a suitable level of theory, such as B3LYP with a standard basis set (e.g., 6-31G(d,p)). analis.com.my

Calculation of NLO Properties: Following optimization, key NLO parameters would be calculated. These include the linear polarizability (α), the first hyperpolarizability (β), and the second hyperpolarizability (γ). researchgate.net

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined. The HOMO-LUMO energy gap is an important indicator of molecular reactivity and can be correlated with NLO response; a smaller gap often suggests higher polarizability and a larger NLO response. rsc.org

For a molecule like this compound, the expected outcome of such a computational study would be negligible values for the first and second hyperpolarizabilities, confirming its unsuitability as an NLO material. For a ketal functional group to be part of an NLO-active molecule, it would need to be incorporated into a larger structure that features the necessary π-conjugation and donor-acceptor characteristics.

Table of Key NLO Parameters in a Computational Study

The following table outlines the principal parameters that are typically calculated in theoretical NLO investigations. The values for a hypothetical study on a non-conjugated system like this compound would be expected to be very small, especially in comparison to benchmark NLO materials like urea (B33335) or donor-acceptor substituted stilbenes.

| Parameter | Symbol | Description |

| Dipole Moment | µ | Measures the separation of positive and negative charges in a molecule. |

| Linear Polarizability | α | Describes the linear response of the electron cloud to an applied electric field. |

| First Hyperpolarizability | β | Measures the second-order, non-linear response to an electric field; related to effects like second-harmonic generation (SHG). |

| Second Hyperpolarizability | γ | Measures the third-order, non-linear response to an electric field; related to effects like third-harmonic generation and the optical Kerr effect. |

| HOMO-LUMO Energy Gap | Egap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies for Ketal Formation

The formation of ketals, a fundamental reaction in organic synthesis, has traditionally relied on acid catalysis. wikipedia.org However, the quest for greener and more versatile methods has spurred the development of novel catalytic systems. Future research is focused on several key areas:

Heterogeneous Catalysis: The use of solid acid catalysts is a promising avenue for simplifying product purification and catalyst recycling. Materials such as mesoporous molecular sieves (e.g., Al-SBA-15) are being investigated for their efficacy in solvent-free ketalization reactions, offering environmental benefits.

Lewis Acid and Transition Metal Catalysis: A wide array of Lewis acids and transition metal complexes have been shown to catalyze ketal formation under mild conditions. nih.gov The development of catalysts based on metals like palladium, nickel, and cobalt is an active area of research, with the aim of achieving higher yields and greater functional group tolerance. nih.gov

Photocatalysis: The use of visible light to drive chemical reactions is a rapidly growing field. Recently, graphitic carbon nitride (g-C3N4) has been demonstrated as a photocatalyst for the formation of acetals and ketals, presenting a green and sustainable alternative to traditional methods. nih.gov

Enzymatic and Biomimetic Catalysis: Nature provides inspiration for the development of highly selective catalysts. Research into enzymatic and biomimetic systems for ketal formation could lead to methodologies with unparalleled chemo-, regio-, and stereoselectivity.

These advancements are geared towards creating more efficient and environmentally benign processes for the synthesis of acyclic ketals, including 2,2-Bis(pentyloxy)propane.

Advanced Spectroscopic and Computational Techniques for Ketal Analysis

The precise characterization of molecules is fundamental to understanding their properties and reactivity. For acyclic ketals, a combination of spectroscopic and computational methods provides deep insights into their structure and behavior.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as two-dimensional correlation spectroscopy (COSY, HSQC, HMBC) and Nuclear Overhauser Effect (NOE) experiments, are invaluable for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules containing ketal moieties. acs.org For this compound, these techniques would allow for the precise determination of its molecular connectivity and conformation.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight determination, confirming the elemental composition of a compound. Tandem mass spectrometry (MS/MS) can be used to probe the fragmentation patterns of ketals, offering structural clues.

Computational Techniques:

Density Functional Theory (DFT): DFT calculations have become a powerful tool for predicting the geometric, electronic, and spectroscopic properties of molecules. ic.ac.uk For acyclic ketals, DFT can be used to model reaction mechanisms, predict NMR chemical shifts, and analyze vibrational spectra, complementing experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of flexible acyclic ketals in different solvent environments, which can influence their reactivity.

The synergy between advanced spectroscopic experiments and high-level computational modeling is expected to provide an increasingly detailed picture of the structure and dynamics of acyclic ketals.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data |

| ¹H NMR | Signals corresponding to the methyl protons of the propane (B168953) backbone, the methylene (B1212753) protons of the pentyloxy chains, and the terminal methyl protons of the pentyloxy chains. |

| ¹³C NMR | Resonances for the quaternary ketal carbon, the methyl carbons of the propane backbone, and the distinct carbon atoms of the two pentyloxy groups. |

| Mass Spec (EI) | A molecular ion peak (M+) and characteristic fragment ions resulting from the cleavage of the C-O bonds of the ketal and fragmentation of the pentyloxy chains. |

This data is predictive and based on the general characteristics of similar acyclic ketals.

Exploration of New Reactivity Patterns for Acyclic Ketals

While the primary role of ketals in organic synthesis has been as protecting groups for carbonyl compounds, researchers are uncovering new and versatile reactivity patterns. wikipedia.orgchemistrysteps.com Acyclic ketals are generally more susceptible to hydrolysis under acidic conditions compared to their cyclic counterparts, a property that can be exploited for selective deprotection. libretexts.orgresearchgate.netresearchgate.net

Future research is likely to focus on:

Lewis Acid-Mediated Reactions: The interaction of acyclic ketals with Lewis acids can generate oxocarbenium ions, which are versatile intermediates for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Radical Reactions: The development of methods for the generation of radicals from ketal precursors could open up new avenues for their use in synthesis.

Transketalization Reactions: The exchange of alkoxy groups in a ketal with other alcohols, known as transketalization, can be a useful tool for the synthesis of mixed ketals and for the dynamic covalent assembly of complex molecular architectures.

The exploration of these and other novel transformations will expand the synthetic utility of acyclic ketals beyond their traditional role as simple protecting groups.

Integration of Ketal Chemistry in Novel Synthetic Strategies

The unique properties of acyclic ketals are being leveraged in the design of innovative and complex synthetic strategies. Their stability under basic and nucleophilic conditions, coupled with their acid-lability, makes them ideal for multi-step syntheses where precise control over reactivity is required. total-synthesis.com

Emerging trends in this area include:

Total Synthesis of Natural Products: The strategic use of acyclic ketals as protecting groups continues to be a cornerstone in the total synthesis of complex natural products.

Drug Delivery Systems: The acid-sensitivity of the ketal linkage is being explored for the development of pH-responsive drug delivery systems, where the active pharmaceutical ingredient is released in the acidic environment of target tissues, such as tumors or endosomes.

Dynamic Covalent Chemistry: The reversible nature of ketal formation is being utilized in the field of dynamic covalent chemistry to create self-assembling and self-healing materials.

Precursors for Other Functional Groups: Acyclic ketals can serve as precursors for a variety of other functional groups through novel chemical transformations, adding to their versatility in synthetic planning. youtube.com

The continued integration of acyclic ketal chemistry into these and other cutting-edge areas of research will undoubtedly lead to the development of new technologies and materials with significant societal impact.

Q & A

Basic: What are the standard synthetic routes for 2,2-Bis(pentyloxy)propane, and how is purity validated?

Answer:

The compound is typically synthesized via Williamson ether synthesis , where a propane backbone reacts with pentyl bromide under basic conditions. Purity is confirmed using:

- Gas Chromatography-Mass Spectrometry (GC-MS) to assess volatile impurities.

- Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) to verify structural integrity. For example, characteristic peaks for pentyloxy groups (δ ~3.5–3.7 ppm for OCH₂) and propane backbone protons (δ ~1.2–1.4 ppm) should align with literature data .

- Melting Point Analysis (if crystalline) or refractive index measurements for liquid forms.

Advanced: How can conflicting NMR data for this compound derivatives be resolved?

Answer:

Discrepancies in NMR spectra often arise from stereochemical variations or solvent effects. To resolve these:

- Perform 2D NMR experiments (COSY, HSQC, HMBC) to assign proton-carbon correlations and confirm connectivity .

- Compare data with structurally analogous compounds, such as 2,2-Bis((pentyloxy)methyl)propane-1,3-diol, where splitting patterns for methylene protons (δ 3.5–4.5 ppm) are well-documented .

- Use computational tools like density functional theory (DFT) to predict chemical shifts and validate assignments .

Basic: What are the critical storage conditions for this compound to ensure stability?

Answer:

- Store below -20°C in airtight containers to prevent oxidation or hydrolysis .

- Use amber glassware to avoid photodegradation.

- Monitor moisture levels; desiccants like silica gel are recommended due to ether functional group sensitivity to acidic hydrolysis .

Advanced: What computational approaches predict the reactivity of this compound in novel reactions?

Answer:

- Reaxys and PISTACHIO databases are used to model reaction pathways, particularly for ether cleavage or alkylation reactions .

- Molecular dynamics simulations assess steric effects from pentyloxy groups, predicting regioselectivity in electrophilic substitutions .

- QSPR (Quantitative Structure-Property Relationship) models correlate substituent effects (e.g., chain length) with solubility or reactivity trends .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Answer:

Advanced: How does hydrolysis of this compound compare to bis-GMA?

Answer:

Under acidic or enzymatic conditions:

- This compound hydrolyzes to pentanol and acetone , whereas bis-GMA releases methacrylic acid and bis-HPPP .

- CE (Capillary Electrophoresis) monitors hydrolysis kinetics; pentyloxy groups exhibit slower cleavage rates due to steric hindrance compared to methacrylates .

- HPLC-MS identifies degradation products, with retention times calibrated against known standards .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Use fume hoods and nitrile gloves to avoid dermal contact (irritation risk) .

- Emergency rinsing stations must be accessible for eye/skin exposure .

- Monitor air quality; OSHA guidelines recommend <5 ppm exposure limits for ethers .

Advanced: How do substituent effects influence the hydrotropic behavior of this compound?

Answer:

- The pentyloxy chains enhance hydrophobicity, increasing critical micelle concentration (CMC) compared to shorter-chain analogs.

- Solubility parameter calculations (e.g., Hansen parameters) predict compatibility with nonpolar solvents, validated by phase diagrams in ethanol/water systems .

- Dynamic light scattering (DLS) quantifies aggregate formation, showing larger micelles (5–10 nm) due to extended alkyl chains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.